molecular formula C23H22FN5O2 B271926 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine

Cat. No. B271926
M. Wt: 419.5 g/mol
InChI Key: AIGYOYLVNUNWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may work by blocking certain receptors that are involved in regulating blood pressure.
Biochemical and Physiological Effects:
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to lower blood pressure by relaxing blood vessels and reducing the amount of fluid in the body.

Advantages and Limitations for Lab Experiments

One advantage of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and lowering blood pressure in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine. One direction is to further investigate its potential use as an anticancer agent and antihypertensive agent. Another direction is to study its potential use in other disease states, such as diabetes and obesity. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine involves several steps. The first step involves the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 4-fluorobenzylamine to form the intermediate product. The intermediate product is then reacted with sodium azide and copper sulfate to form the final product.

Scientific Research Applications

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine has potential applications in various scientific fields. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antihypertensive agent, as it has been shown to lower blood pressure in animal models.

properties

Product Name

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-fluorobenzyl)amine

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C23H22FN5O2/c1-2-30-22-14-18(16-25-15-17-8-11-19(24)12-9-17)10-13-21(22)31-23-26-27-28-29(23)20-6-4-3-5-7-20/h3-14,25H,2,15-16H2,1H3

InChI Key

AIGYOYLVNUNWJF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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